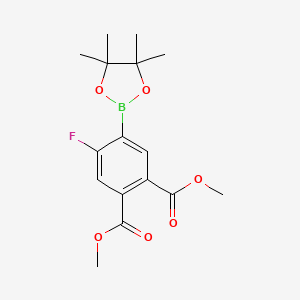

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C16H20BFO6 and its molecular weight is 338.138. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Compounds with similar structures are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that their targets could be diverse depending on the specific application .

Mode of Action

Compounds with similar structures, such as boronic acids and their derivatives, are known to interact with their targets through covalent bonding . The boron atom in these compounds can form a stable covalent bond with a hydroxyl group in the target molecule, leading to changes in the target’s structure and function .

Biochemical Pathways

Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that they could affect a wide range of biochemical pathways depending on the specific application .

Pharmacokinetics

The compound’s boronic acid group could potentially enhance its bioavailability by forming stable covalent bonds with target molecules .

Result of Action

The compound’s ability to form stable covalent bonds with target molecules could potentially lead to changes in the target’s structure and function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the compound’s action, efficacy, and stability . For example, the compound’s boronic acid group is known to be sensitive to changes in pH, which could affect its ability to form stable covalent bonds with target molecules .

生物活性

Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure incorporates a dioxaborolane moiety, which is known for its reactivity and ability to form stable complexes with various biological targets. This article reviews the biological activities of this compound based on recent studies and findings.

- Molecular Formula : C₁₆H₂₀BFO₆

- Molecular Weight : 338.138 g/mol

- CAS Number : 1256359-29-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing dioxaborolane structures. For instance, derivatives that include the dioxaborolane moiety have shown promising results in inhibiting cancer cell proliferation and motility. A study demonstrated that certain derivatives exhibited selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM . This selectivity is crucial for developing targeted cancer therapies.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Signaling Pathways : Research indicates that these compounds can alter the levels and localization of signaling phosphoproteins involved in cell growth and motility .

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

- Reactive Oxygen Species (ROS) Generation : The introduction of fluorine and boron in the structure may enhance the generation of ROS, contributing to oxidative stress in cancer cells .

Study on Antitumor Activity

In a recent investigation published in Materials, researchers synthesized a series of dioxaborolane derivatives and evaluated their cytotoxic effects against various cancer cell lines. The study reported that one derivative demonstrated a significant reduction in cell viability (up to 80% at 10 µM) in breast cancer cell lines while exhibiting minimal effects on normal fibroblasts .

Pharmacokinetics and Toxicology

Another critical aspect of evaluating the biological activity of this compound involves understanding its pharmacokinetics and potential toxicity. Preliminary studies suggest favorable absorption characteristics with low toxicity profiles in vitro. However, further in vivo studies are necessary to confirm these findings and assess long-term safety .

Data Table: Summary of Biological Activities

科学研究应用

Applications in Organic Synthesis

1. Boron Chemistry:

- The compound acts as a boron-containing reagent that can participate in cross-coupling reactions. These reactions are essential in forming carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and agrochemicals.

- It can also serve as a precursor for the synthesis of boronic acids, which are pivotal in Suzuki-Miyaura coupling reactions.

Case Study:

A study demonstrated that using dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate in a Suzuki coupling reaction resulted in high yields of biaryl compounds. This showcases its utility in forming complex organic molecules efficiently .

2. Synthesis of Functional Materials:

- The compound can be utilized to create polymers and other materials with specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance for applications such as organic light-emitting diodes (OLEDs) and solar cells.

Case Study:

Research indicated that polymers synthesized using this compound exhibited improved charge transport properties, making them suitable for use in electronic devices .

Applications in Medicinal Chemistry

1. Drug Development:

- The unique properties of the compound make it an excellent candidate for drug design. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates.

- It has been evaluated for its potential as an anti-cancer agent due to its ability to inhibit specific enzyme pathways involved in tumor growth.

Case Study:

A recent publication highlighted the synthesis of a series of fluorinated compounds derived from this compound that showed promising activity against various cancer cell lines .

Applications in Agricultural Chemistry

1. Agrochemical Development:

- The compound's reactivity allows it to be modified into herbicides and pesticides that target specific biological pathways in plants or pests.

- Its application has been explored for developing selective herbicides that minimize environmental impact while maximizing efficacy.

Case Study:

Field trials using formulations based on this compound demonstrated effective weed control with reduced phytotoxicity to crops .

属性

IUPAC Name |

dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BFO6/c1-15(2)16(3,4)24-17(23-15)11-7-9(13(19)21-5)10(8-12(11)18)14(20)22-6/h7-8H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLIROXWJZVXBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BFO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682264 |

Source

|

| Record name | Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-29-1 |

Source

|

| Record name | Dimethyl 4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。